
N-(1-Adamantyl)urea
Descripción general
Descripción
N-(1-Adamantyl)urea is an organic compound with the chemical formula C11H18N2O. It is a white solid with a faint ammonia-like odor. This compound is highly soluble in organic solvents such as ethanol, ethers, and benzene, but it is difficult to dissolve in water. This compound is known for its good thermal stability and low toxicity, making it a valuable compound in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Adamantyl)urea typically involves the reaction of urea with 1-bromoadamantane. The process includes heating urea and 1-bromoadamantane in an organic solvent, followed by crystallization and purification to obtain the desired product . Another method involves the Ritter-type reaction, where adamantane or 1-bromoadamantane reacts with acetonitrile and sulfuric acid to form N-(1-adamantyl)-acetamide, which is then deacetylated to produce this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through a one-pot process that utilizes urea and methanol in the presence of a phase transfer catalyst, such as tetrabutylammonium iodide (TBAI). This method optimizes reaction conditions to enhance yield and purity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: N-(1-Adamantyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the urea group reacts with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of adamantyl-containing oxides.
Reduction: Formation of adamantyl-containing amines.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-(1-Adamantyl)urea derivatives, particularly against resistant bacterial strains. A notable compound demonstrated significant growth inhibition (94.5%) against Acinetobacter baumannii , a pathogen known for its resistance to multiple antibiotics. This finding suggests that adamantyl urea derivatives could serve as potential candidates for developing new antimicrobial agents.
Key Findings:
- Compound 3l exhibited outstanding growth inhibition against Acinetobacter baumannii .
- Other derivatives showed variable effectiveness against different bacterial and fungal strains, indicating a need for further optimization and testing of related compounds .
Angiogenesis Inhibition
This compound derivatives have been investigated for their ability to inhibit angiogenesis, which is crucial in various pathological conditions, including cancer and ocular diseases. Research indicates that these compounds can effectively inhibit angiogenesis in both in vitro and in vivo models.
Applications:
- Potential therapeutic agents for diseases like diabetic retinopathy, macular degeneration, and solid tumors.
- The compounds were tested using human endothelial cells and animal models to assess their angiogenesis inhibitory actions .
Soluble Epoxide Hydrolase (sEH) Inhibition
Another significant application of this compound is its role as an inhibitor of soluble epoxide hydrolase (sEH). sEH inhibitors are promising therapeutic agents for conditions such as hypertension, inflammation, and pain management.
Research Insights:
- Studies have shown that this compound-based sEH inhibitors possess favorable pharmacokinetic profiles and efficacy in various animal models.
- The metabolic pathways of these inhibitors have been characterized using advanced techniques like LC-MS, revealing insights into their absorption and elimination processes .
Anti-Tuberculosis Activity
The anti-tuberculosis potential of this compound derivatives has also been explored. A series of compounds based on this structure were designed to maintain anti-TB activity while improving pharmacokinetic properties.
Notable Developments:
- Compounds demonstrated activity against Mycobacterium tuberculosis , with some achieving sub-microgram per milliliter minimum inhibitory concentrations.
- Structural modifications led to improved solubility and selectivity away from human sEH activity, making them more suitable for therapeutic use .
Summary of Applications
Mecanismo De Acción
N-(1-Adamantyl)urea can be compared with other adamantyl-containing ureas, such as:
1-(2-(Adamantan-1-yl)ethyl)-3-benzylurea: Known for its strong inhibitory activity against soluble epoxide hydrolase.
1,3-Disubstituted ureas: These compounds are used as non-nucleoside HIV-1 reverse transcriptase inhibitors and cholinesterase inhibitors.
Uniqueness: this compound stands out due to its combination of thermal stability, low toxicity, and versatility in various applications. Its ability to improve electrical conductivity and flame retardant properties makes it particularly valuable in industrial settings .
Comparación Con Compuestos Similares
- 1-(2-(Adamantan-1-yl)ethyl)-3-benzylurea
- 1,3-Disubstituted ureas
- N-(4-Oxoadamantan-1-yl)-N’-(fluoro(chloro)phenyl)ureas
Actividad Biológica
N-(1-Adamantyl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a derivative of urea, featuring an adamantane moiety, which is known for its unique three-dimensional structure. The adamantane structure contributes to the compound's lipophilicity and biological interactions. Its general formula can be represented as:
Biological Activity Overview
Research has indicated that this compound and its derivatives exhibit a range of biological activities:
- Antimycobacterial Activity : Studies have shown that N-(1-adamantyl) derivatives are potent inhibitors against Mycobacterium tuberculosis (M. tb), with minimum inhibitory concentrations (MICs) ranging from 0.024 to 0.77 µM . This suggests a significant potential for developing new antitubercular agents.
- Antibacterial and Antifungal Properties : The compound has demonstrated effectiveness against various bacterial strains, including Acinetobacter baumannii, where it achieved a growth inhibition rate of 94.5% . Additionally, it has shown activity against fungal strains like Candida albicans.
- Antiviral Activity : The adamantane derivatives are recognized for their antiviral properties, particularly against influenza viruses and other viral pathogens . This characteristic enhances the therapeutic appeal of this compound in treating viral infections.
The mechanisms underlying the biological activity of this compound involve several pathways:
- Inhibition of Enzymes : Research indicates that derivatives of this compound act as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and pain pathways. These inhibitors have shown promise in preclinical models for hypertension and inflammatory diseases .
- Cellular Uptake and Distribution : The lipophilicity of adamantane derivatives facilitates cellular uptake, allowing for effective distribution within biological systems. This property is crucial for their action against intracellular pathogens like M. tb.
Case Study 1: Antimycobacterial Evaluation
A study evaluated various N-(1-adamantyl)indole-2-carboxamide analogues against M. tb H37Rv. Among these, the compound with the adamantyl group exhibited an MIC of 0.024 µM, indicating high potency . The study also explored structure-activity relationships (SAR), revealing that modifications to the adamantyl moiety significantly influenced antibacterial efficacy.
Case Study 2: Antibacterial Activity Against Acinetobacter baumannii
In vitro studies assessed the antibacterial properties of a series of urea derivatives against multiple bacterial strains. Notably, one adamantyl urea derivative achieved a growth inhibition rate of 94.5% against A. baumannii, highlighting its potential as a therapeutic agent in combating resistant bacterial infections .
Research Findings Summary Table
Compound | Pathogen | MIC (µM) | Activity |
---|---|---|---|
N-(1-adamantyl)indole-2-carboxamide | Mycobacterium tuberculosis | 0.024 | Highly potent |
Adamantyl urea derivative | Acinetobacter baumannii | <0.01 | Excellent growth inhibition |
Various N-(1-adamantyl)ureas | Fungal strains | Variable | Moderate to high inhibition |
Propiedades
IUPAC Name |
1-adamantylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYHPAUOLCHORH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156693 | |
Record name | Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13072-69-0 | |
Record name | 1-Adamantylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13072-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013072690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13072-69-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114904 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-tricyclo(3.3.1.1'3,7)dec-1-ylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural basis for the unique crystal packing observed in N-(1-Adamantyl)urea?
A1: this compound exhibits an interesting "interlayer-type" crystal structure. [, ] This arises from the bulky, rigid adamantyl cage and the hydrogen bonding capabilities of the urea group. The adamantyl cage adopts a stable chair conformation, and the urea moieties form hydrogen bonds with neighboring molecules, leading to the formation of distinct layers within the crystal lattice.
Q2: How does the structure of this compound relate to its potential applications in drug delivery?
A2: The adamantyl group present in this compound exhibits a strong affinity for specific synthetic receptors, such as the bis(adamantylurea) pincer (BAUP). [] This interaction can be exploited to develop colloidal drug delivery systems. For instance, this compound-functionalized polybenzofulvene has been explored as a potential carrier for doxorubicin, an anticancer drug. []
Q3: Can this compound derivatives act as inhibitors of soluble epoxide hydrolase (sEH), and how does their structure influence this activity?
A3: Yes, incorporating this compound into specific molecular frameworks generates potent sEH inhibitors. [, ] Studies have shown that substituting the phenyl ring at the urea's 1-position and modifying the acyl group on the piperidine ring significantly impacts potency and pharmacokinetic properties. [] For example, introducing a trifluoromethoxy group at the para position of the phenyl ring and a cyclopropanecarbonyl group on the piperidine ring resulted in a compound (52) with significantly increased potency and improved pharmacokinetic parameters compared to the parent this compound structure. []
Q4: What are the limitations of using this compound derivatives as sEH inhibitors, and how are researchers addressing them?
A4: While initial this compound-based sEH inhibitors showed promise, issues like limited water solubility, high melting points, and low metabolic stability hampered their development. [] To overcome these limitations, researchers have explored incorporating a substituted piperazino group as a tertiary pharmacophore. [] This modification has led to compounds with improved pharmacokinetic properties while maintaining high potency against sEH.
Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A5: X-ray diffraction is a key technique used to determine the crystal structure of this compound, revealing its unique interlayer arrangement. [] Various spectroscopic methods, likely including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are employed to confirm the compound's structure and analyze its derivatives. Additionally, techniques like High-Performance Liquid Chromatography (HPLC) are likely used to assess the purity of synthesized compounds and study their pharmacokinetic properties in biological samples. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.